molecular formula C12H16Cl2FNO B13562520 4-(4-Chloro-2-methoxyphenyl)-4-fluoropiperidinehydrochloride

4-(4-Chloro-2-methoxyphenyl)-4-fluoropiperidinehydrochloride

Cat. No.: B13562520
M. Wt: 280.16 g/mol
InChI Key: DFPZIEIUHLUMSP-UHFFFAOYSA-N
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Description

4-(4-chloro-2-methoxyphenyl)-4-fluoropiperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a 4-chloro-2-methoxyphenyl group and a fluorine atom. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chloro-2-methoxyphenyl)-4-fluoropiperidine hydrochloride typically involves multiple steps:

    Formation of the 4-chloro-2-methoxyphenyl intermediate: This step involves the chlorination of 2-methoxyphenol to obtain 4-chloro-2-methoxyphenol.

    Nucleophilic substitution reaction: The 4-chloro-2-methoxyphenyl intermediate undergoes a nucleophilic substitution reaction with piperidine to form 4-(4-chloro-2-methoxyphenyl)piperidine.

    Hydrochloride salt formation: The compound is then converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of 4-(4-chloro-2-methoxyphenyl)-4-fluoropiperidine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-chloro-2-methoxyphenyl)-4-fluoropiperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like sodium hydride and alkyl halides are used for nucleophilic substitution, while electrophilic substitution may involve reagents like sulfuric acid and nitric acid.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(4-chloro-2-methoxyphenyl)-4-fluoropiperidine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-chloro-2-methoxyphenyl)-4-fluoropiperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-2-methoxyphenylpiperidine: Lacks the fluorine atom, which may affect its chemical and biological properties.

    4-fluoropiperidine: Lacks the 4-chloro-2-methoxyphenyl group, resulting in different reactivity and applications.

    4-chloro-2-methoxyphenylhydrazine: Contains a hydrazine group instead of a piperidine ring, leading to different chemical behavior.

Uniqueness

4-(4-chloro-2-methoxyphenyl)-4-fluoropiperidine hydrochloride is unique due to the combination of its structural features, including the 4-chloro-2-methoxyphenyl group, the fluorine atom, and the piperidine ring. This unique structure imparts specific chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C12H16Cl2FNO

Molecular Weight

280.16 g/mol

IUPAC Name

4-(4-chloro-2-methoxyphenyl)-4-fluoropiperidine;hydrochloride

InChI

InChI=1S/C12H15ClFNO.ClH/c1-16-11-8-9(13)2-3-10(11)12(14)4-6-15-7-5-12;/h2-3,8,15H,4-7H2,1H3;1H

InChI Key

DFPZIEIUHLUMSP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C2(CCNCC2)F.Cl

Origin of Product

United States

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